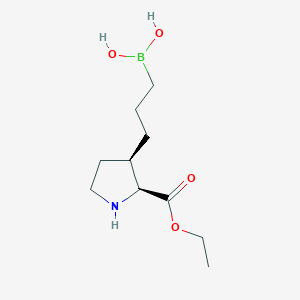
(3-((2S,3R)-2-(Ethoxycarbonyl)pyrrolidin-3-yl)propyl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-((2S,3R)-2-(Ethoxycarbonyl)pyrrolidin-3-yl)propyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a pyrrolidine ring, which is further substituted with an ethoxycarbonyl group. The unique structure of this compound makes it a valuable candidate for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((2S,3R)-2-(Ethoxycarbonyl)pyrrolidin-3-yl)propyl)boronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.
Introduction of the Ethoxycarbonyl Group: The ethoxycarbonyl group can be introduced via esterification reactions using ethyl chloroformate or similar reagents.
Attachment of the Boronic Acid Group: The boronic acid group can be introduced through a borylation reaction using boronic acid or boronate esters.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3-((2S,3R)-2-(Ethoxycarbonyl)pyrrolidin-3-yl)propyl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, sodium perborate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the boronic acid group can yield boronic esters, while reduction can produce boranes.
Scientific Research Applications
(3-((2S,3R)-2-(Ethoxycarbonyl)pyrrolidin-3-yl)propyl)boronic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a protease inhibitor and its role in enzyme inhibition.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of (3-((2S,3R)-2-(Ethoxycarbonyl)pyrrolidin-3-yl)propyl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Another boronic acid derivative with a phenyl group instead of a pyrrolidine ring.
Methylboronic Acid: A simpler boronic acid with a methyl group.
(4-(Ethoxycarbonyl)phenyl)boronic Acid: Similar in structure but with a phenyl ring substituted with an ethoxycarbonyl group.
Uniqueness
(3-((2S,3R)-2-(Ethoxycarbonyl)pyrrolidin-3-yl)propyl)boronic acid is unique due to its specific combination of a pyrrolidine ring and an ethoxycarbonyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C10H20BNO4 |
|---|---|
Molecular Weight |
229.08 g/mol |
IUPAC Name |
3-[(2S,3R)-2-ethoxycarbonylpyrrolidin-3-yl]propylboronic acid |
InChI |
InChI=1S/C10H20BNO4/c1-2-16-10(13)9-8(5-7-12-9)4-3-6-11(14)15/h8-9,12,14-15H,2-7H2,1H3/t8-,9+/m1/s1 |
InChI Key |
ZQLOXSFUWXKCIM-BDAKNGLRSA-N |
Isomeric SMILES |
B(CCC[C@@H]1CCN[C@@H]1C(=O)OCC)(O)O |
Canonical SMILES |
B(CCCC1CCNC1C(=O)OCC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


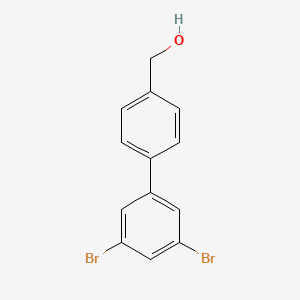
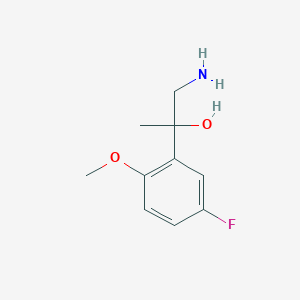
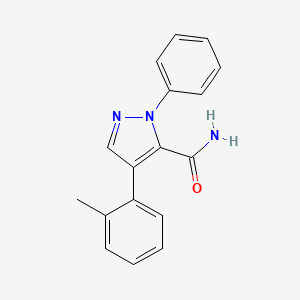
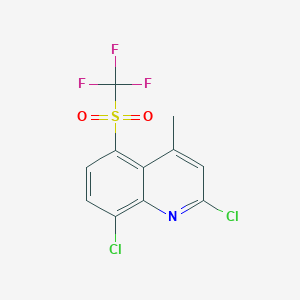
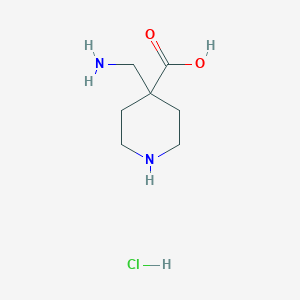
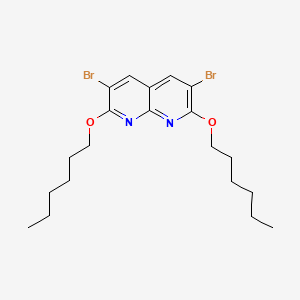
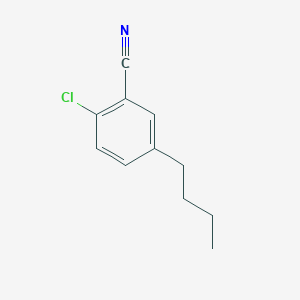
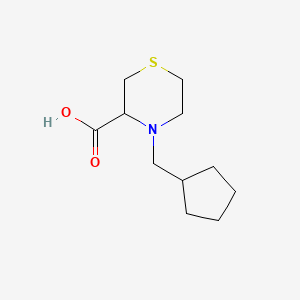
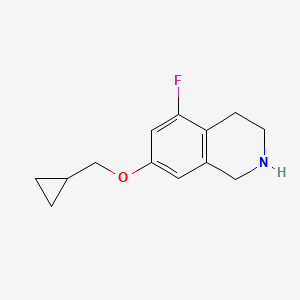
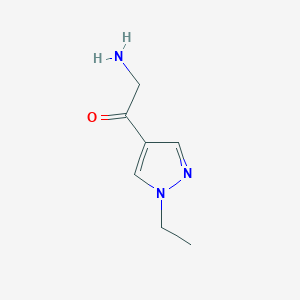

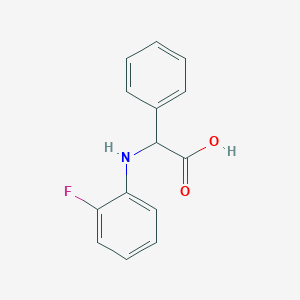
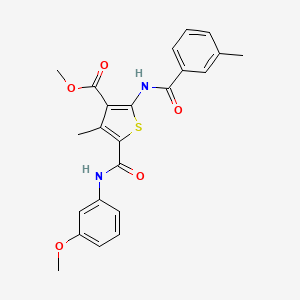
![2-(tert-Butyl) 1-methyl hexahydropyrrolo[3,4-c]pyrrole-1,2(1H)-dicarboxylate](/img/structure/B12988862.png)
